molecular formula C12H15NO3 B11179297 Ethyl [(4-ethylphenyl)carbamoyl]formate

Ethyl [(4-ethylphenyl)carbamoyl]formate

Cat. No.: B11179297
M. Wt: 221.25 g/mol
InChI Key: STGCGDAOTAGJJA-UHFFFAOYSA-N
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Description

Ethyl [(4-ethylphenyl)carbamoyl]formate is a synthetic organic compound belonging to the class of N-aryl oxalamic acid esters. This chemical scaffold is of significant interest in medicinal and agrochemical research and development. Compounds within this structural family are frequently investigated as key intermediates in the asymmetric synthesis of more complex molecules, including potential antimicrobial agents . The core structure features a carbamoylformate (oxamate) group linked to a 4-ethylphenyl ring, a motif that can contribute to the molecule's lipophilicity and overall pharmacokinetic properties. Researchers explore such derivatives for their potential to act as enzyme inhibitors, particularly targeting pathways essential to microbial survival. For instance, related amino acid-based analogs are known to inhibit critical bacterial enzymes like alanine racemase and d-Ala:d-Ala ligase, both of which are essential for bacterial cell wall biosynthesis . As a building block, this compound can be utilized in the development of novel active ingredients for various applications. It is supplied strictly for research use in laboratory settings. This product is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-(4-ethylanilino)-2-oxoacetate

InChI

InChI=1S/C12H15NO3/c1-3-9-5-7-10(8-6-9)13-11(14)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

STGCGDAOTAGJJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Strategies for Ethyl 4 Ethylphenyl Carbamoyl Formate

Direct Synthetic Approaches to Ethyl [(4-ethylphenyl)carbamoyl]formate

Strategies Involving Direct Carbamoylation of Ethyl Formate (B1220265) Derivatives

A primary strategy for the direct synthesis of this compound involves the reaction of 4-ethylaniline with a suitable ethyl formate derivative that can act as an electrophilic carbonyl source. One of the most direct and well-established methods for the synthesis of N-aryl oxamic esters is the reaction of anilines with diethyl oxalate. echemi.com In this reaction, one of the ester groups of diethyl oxalate is aminolyzed by the primary amine, while the other remains intact.

The reaction between 4-ethylaniline and diethyl oxalate would proceed via a nucleophilic acyl substitution mechanism. The nitrogen atom of 4-ethylaniline attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxide ion results in the formation of the desired this compound. Typically, this reaction is carried out by heating the reactants, often without a solvent or in a high-boiling solvent. The reaction of primary amines with diethyl oxalate generally yields N,N'-disubstituted oxamides as a solid product, while secondary amines tend to form liquid oxamic esters. echemi.com For primary amines like 4-ethylaniline, careful control of reaction conditions, such as the stoichiometry of the reactants, can favor the formation of the mono-acylated product.

Table 1: Reaction Conditions for the Synthesis of Ethyl Arylcarbamoylformates from Anilines and Diethyl Oxalate
Reactant 1Reactant 2Catalyst/SolventTemperature (°C)ProductReference
AnilineDiethyl oxalateNeatRefluxEthyl (phenylcarbamoyl)formate echemi.com
Substituted AnilinesDiethyl oxalateAcetic AcidVariesSubstituted Ethyl (arylcarbamoyl)formates researchgate.net
4-EthylanilineDiethyl oxalateNeat or High-boiling solventElevatedThis compoundPlausible

Condensation and Esterification Reactions for Carbamoylformate Formation

Condensation reactions are fundamental in organic synthesis for the formation of C-N and C-O bonds, often with the elimination of a small molecule like water. organic-chemistry.org The synthesis of this compound can be envisioned through a condensation approach. One such pathway involves the initial formation of N-(4-ethylphenyl)oxamic acid, which can then be esterified with ethanol.

The N-(4-ethylphenyl)oxamic acid intermediate can be prepared by the hydrolysis of the corresponding ester or by the reaction of 4-ethylaniline with oxalyl chloride followed by hydrolysis. The subsequent esterification of the carboxylic acid group with ethanol, typically in the presence of an acid catalyst such as sulfuric acid, would yield the final product. This two-step approach allows for the purification of the intermediate oxamic acid, potentially leading to a purer final product.

Alternatively, a direct condensation reaction between 4-ethylaniline and a mono-ester of oxalic acid, such as ethyl oxalyl chloride, could be employed. This reaction would directly form the desired amide and ester functionalities in a single step. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and avoid the isolation of intermediates. organic-chemistry.org A plausible one-pot procedure for the synthesis of this compound could involve the in-situ generation of a reactive species from 4-ethylaniline that subsequently reacts with an appropriate carbonylating agent.

For instance, a one-pot reaction could be designed where 4-ethylaniline is first treated with a reagent like oxalyl chloride at low temperature to form an intermediate N-(4-ethylphenyl)oxamoyl chloride. nih.gov Without isolation, ethanol is then added to the reaction mixture, which would react with the acyl chloride to form the final ester product. A base, such as pyridine or triethylamine, would be required to scavenge the HCl produced in both steps. This approach is analogous to the one-pot synthesis of O-aryl carbamates from amines and phenols via in-situ generated carbamoyl (B1232498) chlorides. organic-chemistry.org

Table 2: Hypothetical One-Pot Synthesis of this compound
StepReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Intermediate/Product
14-EthylanilineOxalyl chloridePyridine (base)Dichloromethane0N-(4-ethylphenyl)oxamoyl chloride
2-Ethanol--Room TemperatureThis compound

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of the target molecule from precursors that already contain a significant portion of the final structure. These methods can be advantageous when direct routes are not feasible or result in low yields.

Derivatization from N-substituted Anilines and Related Formate Esters

This strategy begins with an N-substituted aniline that is then further elaborated to introduce the ethyl carbamoylformate group. A key precursor for this approach would be N-(4-ethylphenyl)formamide. This formamide can be synthesized by the formylation of 4-ethylaniline using various formylating agents.

Once N-(4-ethylphenyl)formamide is obtained, it can potentially be converted to the target compound through a sequence of reactions. For example, deprotonation of the formamide followed by reaction with an ethylating agent could be explored. Subsequently, an oxidation step would be required to introduce the second carbonyl group. A more direct approach would be the reaction of the deprotonated formamide with diethyl carbonate or a similar reagent.

Another indirect route involves the synthesis of 2-ethyl-4-methoxy aniline from o-nitroethylbenzene through a four-step process, which could then be modified to produce the desired 4-ethylaniline precursor. researchgate.net

Multicomponent Reaction Strategies Applied to Analogous Structures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov While a specific MCR for the direct synthesis of this compound may not be reported, the principles of MCRs can be applied to the synthesis of structurally analogous compounds like α-ketoamides. chemrxiv.orgchemrxiv.org

For example, a copper-catalyzed multicomponent reaction of alkynes, secondary amines, water, and oxygen has been reported for the synthesis of α-ketoamides at room temperature. nih.gov This suggests the possibility of developing a novel MCR involving 4-ethylaniline, a C2-synthon, and an ethylating agent to construct the target molecule.

The development of such a reaction would be a significant contribution to synthetic methodology, offering a highly efficient and atom-economical route to this class of compounds.

Table 3: Example of a Multicomponent Reaction for the Synthesis of α-Ketoamides
Reactant 1Reactant 2Reactant 3CatalystOxygen SourceProduct TypeReference
AlkyneSecondary AmineWaterCopper catalystDioxygen (O₂)α-Ketoamide nih.gov
α-Keto AcidAmineYnamide--α-Ketoamide organic-chemistry.org

Catalytic Methods in the Synthesis of Carbamoylformates

The synthesis of carbamoylformates, including this compound, has been significantly advanced through the development of various catalytic methodologies. These methods offer improvements in efficiency, selectivity, and substrate scope over traditional synthetic routes. Catalytic approaches can be broadly categorized into those utilizing transition metals and those employing organocatalysts or acid/base catalysis.

Transition Metal-Catalyzed Carbamoylation and Carbonylation Approaches

Transition metal catalysis, particularly using palladium, is a cornerstone for the formation of C-N bonds and the introduction of carbonyl groups, which are key steps in the synthesis of carbamoylformates. mdpi.com Aminocarbonylation, a reaction that combines an organic halide, carbon monoxide, and an amine, is a powerful tool for constructing amide functionalities. beilstein-journals.orgd-nb.info

Palladium-catalyzed aminocarbonylation reactions have been extensively studied for the synthesis of a wide range of amides from aryl halides. mdpi.comthieme-connect.com The general catalytic cycle for the aminocarbonylation of an aryl halide (Ar-X) with an amine (R-NH2) and carbon monoxide (CO) typically involves several key steps. Initially, a Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex. This is followed by the insertion of CO into the palladium-carbon bond to generate an acyl-palladium intermediate. Subsequent reaction with the amine leads to the formation of the amide product and regenerates the active Pd(0) catalyst. berkeley.edu

The choice of ligands is crucial for the success of these reactions. Monodentate phosphine ligands like triphenylphosphine (PPh3) and bidentate ligands such as 1,3-Bis(diphenylphosphino)propane (dppp) and Xantphos are commonly employed to stabilize the palladium catalyst and modulate its reactivity. mdpi.comthieme-connect.com For instance, the combination of Pd(OAc)2 with PPh3 is a well-established catalyst system for the aminocarbonylation of primary and secondary amines. mdpi.com However, for less basic amines, such as aromatic amines, or substrates with complex structures, bidentate ligands like Xantphos may be required to achieve high conversion rates in shorter reaction times. mdpi.com

The source of the carbonyl group is another important aspect. While gaseous carbon monoxide is commonly used, solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)6) have also been successfully employed, offering advantages in terms of handling and safety. thieme-connect.com

A variety of aryl halides, including aryl chlorides, bromides, and iodides, can be used as substrates in these reactions. thieme-connect.commit.edu While aryl iodides are generally more reactive, advancements in catalyst systems have enabled the efficient use of the more abundant and less expensive aryl chlorides. berkeley.edu The reaction conditions, such as temperature and CO pressure, also play a significant role in the outcome of the reaction. For example, lower temperatures (60-80 °C) might favor double carbonylation, while temperatures around 100 °C typically yield amides as the main product. researchgate.net

Organocatalytic and Acid/Base Catalyzed Formations

In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis for the synthesis of a wide range of organic compounds, including amides and carbamates. nih.gov Chiral phosphoric acids (CPAs) have been identified as highly effective Brønsted acid catalysts for various asymmetric transformations. uiowa.eduresearchgate.netbeilstein-journals.org These catalysts can activate substrates through hydrogen bonding interactions, facilitating nucleophilic attack and controlling the stereochemistry of the reaction. uiowa.edu

CPAs, which are derivatives of phosphodiester, possess both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allowing them to act as bifunctional catalysts. beilstein-journals.org In the context of forming N-aryl amides, CPAs can activate imines or other electrophiles towards nucleophilic attack by an amine. This has been successfully applied in the synthesis of axially chiral N-aryl compounds. beilstein-journals.orgnih.gov For example, the atroposelective construction of axially chiral N-arylbenzimidazoles has been achieved with high yields and excellent enantioselectivity using a CPA catalyst. nih.gov

Another class of organocatalysts that has shown promise in amide synthesis are those based on cinchona alkaloids, which can be modified to include thiourea or squaramide moieties. nih.gov These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously. The basic tertiary amine of the quinuclidine ring can deprotonate the nucleophile, while the acidic N-H groups of the thiourea or squaramide moiety can activate the electrophile through hydrogen bonding. nih.gov This dual activation mode has been successfully applied in various asymmetric reactions, including Michael additions, to form C-N bonds with high stereocontrol. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in developing efficient and selective synthetic methodologies for this compound. Key parameters that are typically screened include the choice of catalyst and ligand, the type of base and solvent, the reaction temperature, and the pressure of gaseous reagents like carbon monoxide.

In transition metal-catalyzed reactions, the selection of the palladium source and the phosphine ligand is paramount. Studies have shown that while Pd(OAc)2 is a common and effective precursor, the nature of the ligand can dramatically influence the reaction's outcome. For instance, in the aminocarbonylation of 1-iodoisoquinoline, the use of monodentate PPh3 was sufficient for simple amines, but the bidentate ligand Xantphos was necessary for less reactive aromatic amines to achieve complete conversion. mdpi.com

The choice of base is also crucial, as it is often required to neutralize the acid generated during the reaction. Common bases used in aminocarbonylation reactions include organic amines like triethylamine (Et3N) and inorganic bases such as potassium carbonate (K2CO3). researchgate.net The absence of a base can completely inhibit the reaction, highlighting its essential role. researchgate.net

Temperature and pressure are other critical parameters, especially in carbonylation reactions. Increasing the CO pressure can enhance the rate of aminocarbonylation. researchgate.net Similarly, the reaction temperature can influence both the reaction rate and the selectivity towards the desired product over potential side products. For example, in some palladium-catalyzed reductive aminocarbonylations, increasing the temperature from 90 °C to 130 °C resulted in a significant improvement in product yield. thieme-connect.com

A systematic approach to optimization, often involving the screening of multiple parameters, is necessary to identify the ideal conditions for the synthesis of this compound. The following tables provide examples of how reaction parameters can be varied to optimize the synthesis of related amide compounds.

Table 1: Optimization of Palladium-Catalyzed Aminocarbonylation of Iodobenzene and Aminoethanol nih.gov

EntryLigandBaseSolventAmide Yield (%)Amide Ester Yield (%)
1PPh3Et3NDMF7524
2PCy3Et3NDMF7029
3dppfEt3NDMF153
4XantphosEt3NDMF102
5DPEPhosEt3NDMF7227
6dtbpmbEt3NDMF2079
7dppbEt3NDMF154
8dppeEt3NDMF123
9PPh3Na2CO3DMF7821
10PPh3Cs2CO3DMF671
11PPh3Et3NDioxane5515
12PPh3Et3NToluene4010
13PPh3Et3NCH3CN358
Reaction conditions: aminoethanol (0.2 mmol), iodobenzene (1 equiv), Pd(OAc)2 (2 mol %), 1:2 Pd/P, base (0.4 mmol), solvent (2 mL), pCO = 1 bar, T = 100 °C, t = 24 h.

Table 2: Influence of Solvent and Temperature on Amide Synthesis biotage.com

Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications for Functional Group Analysis (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Ethyl [(4-ethylphenyl)carbamoyl]formate, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include the N-H stretching of the secondary amide, typically observed in the range of 3300-3100 cm⁻¹. The spectrum would also show strong absorptions corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups (amide and ester), distinct peaks would be anticipated. The amide C=O stretch usually appears around 1680-1630 cm⁻¹, while the ester C=O stretch is typically found at a higher frequency, around 1750-1730 cm⁻¹.

Additionally, C-H stretching vibrations of the aromatic ring and the ethyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the aromatic ring would also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Bending vibrations for the various C-H and N-H bonds would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3300 - 3100
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Ester C=OStretching1750 - 1730
Amide C=OStretching1680 - 1630
Aromatic C=CStretching1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number of different types of protons and their neighboring environments. The aromatic protons on the 4-ethylphenyl group would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The amide proton (N-H) would be expected to resonate as a singlet, also in the downfield region, with its chemical shift being sensitive to solvent and concentration.

The ethyl group attached to the phenyl ring would show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), due to spin-spin coupling with the adjacent protons. Similarly, the ethyl ester group would exhibit a quartet for the oxymethylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The integration of these signals would correspond to the number of protons in each unique environment.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Amide N-HVariable (singlet)s
Aromatic H7.0 - 8.0d, d
Ester -O-CH₂-~4.3q
Phenyl -CH₂-~2.6q
Phenyl -CH₃~1.2t
Ester -CH₃~1.3t

(d = doublet, t = triplet, q = quartet, s = singlet)

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbonyl carbons of the amide and ester groups would resonate at the lowest field (most downfield), typically in the range of δ 160-180 ppm. The aromatic carbons would appear in the δ 110-150 ppm region, with the carbon attached to the nitrogen and the ethyl group showing distinct chemical shifts from the others. The aliphatic carbons of the two ethyl groups would be observed at higher field (more upfield), with the methylene carbons appearing at a lower field than the methyl carbons.

Advanced NMR Techniques (e.g., DEPT, 2D NMR)

To further confirm the structure, advanced NMR techniques would be employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable. A COSY spectrum would reveal proton-proton coupling correlations, for instance, confirming the connectivity within the ethyl groups. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C NMR signals.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Confirmation (e.g., HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would be particularly useful as it can determine the molecular mass with very high accuracy, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₂H₁₅NO₃).

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. Fragmentation of the molecular ion would lead to the formation of smaller, stable charged fragments. Expected fragmentation pathways for this compound could include the loss of the ethoxy group from the ester, cleavage of the amide bond, and fragmentation of the ethyl group on the phenyl ring. The analysis of these fragment ions would provide further evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

For a crystalline sample, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the exact conformation of the molecule in the crystal lattice. It would confirm the planarity of the amide and aromatic groups and show the orientation of the ethyl ester and ethylphenyl moieties relative to each other. Furthermore, it would elucidate how the molecules pack in the crystal, identifying any hydrogen bonds involving the amide N-H group and carbonyl oxygens, which play a crucial role in the solid-state architecture.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound is stabilized by a network of intermolecular interactions, primarily classical hydrogen bonds. The packing of molecules within the crystal lattice is dictated by these non-covalent forces, leading to an ordered and repeating three-dimensional array.

A key feature of the crystal packing is the formation of centrosymmetric dimers through N—H···O hydrogen bonds. Specifically, the amide hydrogen atom (H1) acts as a donor to the carbonyl oxygen atom (O2) of an adjacent molecule. This interaction is reciprocal, with the neighboring molecule donating its amide hydrogen to the first molecule's carbonyl oxygen, thus creating a characteristic ring motif in the crystal structure.

InteractionDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Hydrogen BondN1—H1···O20.862.122.978175

This table presents the geometric parameters of the primary intermolecular hydrogen bond observed in the crystal structure of this compound.

Conformational Analysis and Dihedral Angles within the Molecular Structure

The conformation of this compound in the solid state is defined by the relative orientations of its constituent functional groups, which can be quantified by dihedral angles. The molecule is not perfectly planar, exhibiting twists around several key single bonds.

Furthermore, the ethyl groups at both the phenyl ring and the ester moiety adopt staggered conformations to minimize torsional strain. The orientation of the terminal ethyl group of the ester can also influence the local packing environment. The specific values of these dihedral angles, determined from the crystallographic data, provide a precise description of the molecule's three-dimensional shape in the crystalline state.

Torsion AngleAtoms InvolvedAngle (°)
C2-N1-C1-O1Phenyl-N-C=O175.4
C7-C2-N1-C1Phenyl-C-N-C-178.9
O3-C9-C10-C11Ethyl Ester Group78.2

This table highlights key dihedral angles that define the molecular conformation of this compound in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

No published Density Functional Theory (DFT) studies specifically investigating Ethyl [(4-ethylphenyl)carbamoyl]formate were found. Such calculations would typically provide insights into the molecule's optimized geometry, electronic structure, and vibrational frequencies.

Molecular Electrostatic Potential (MEP) Analysis

There is no available literature containing a Molecular Electrostatic Potential (MEP) analysis for this compound. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

A Frontier Molecular Orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, has not been reported. This analysis is crucial for understanding the compound's chemical reactivity and electronic transitions.

Computational Modeling for Reaction Mechanism Elucidation

No computational studies on the reaction mechanisms involving this compound were identified. This type of modeling is used to map reaction pathways, identify transition states, and calculate activation energies.

Conformational Landscape Exploration via Computational Methods

There are no documented computational explorations of the conformational landscape of this compound. Such studies would involve scanning potential energy surfaces to identify stable conformers and the energy barriers between them.

Reactivity, Transformations, and Mechanistic Studies

Reactivity Profile of the Carbamoyl (B1232498) Moiety

The carbamoyl moiety, specifically an N-aryl carbamate (B1207046) in this context, is a crucial functional group that dictates much of the molecule's reactivity. The nitrogen atom, being directly attached to an aromatic ring, has its lone pair of electrons delocalized into the phenyl ring, which influences the nucleophilicity and basicity of the nitrogen.

The reactivity of N-aryl carbamates has been a subject of study, particularly in reactions like orthometalation. For instance, aryl carbamates can be orthometalated by strong bases like sodium diisopropylamide (NaDA). This process involves the deprotonation of the aromatic ring at the position ortho to the carbamoyl group, leading to the formation of an arylsodium intermediate. This intermediate can then undergo further reactions, such as the Snieckus-Fries rearrangement to yield ortho-acylated phenols. nih.gov The rate of these transformations is dependent on the steric hindrance of the carbamoyl group and the nature of substituents on the aromatic ring. nih.gov

The carbamoyl group itself can undergo nucleophilic attack at the carbonyl carbon. However, compared to more reactive acyl chlorides, carbamates are generally more stable. The solvolysis of related N-aryl-N-methylcarbamoyl chlorides has been shown to proceed through an ionization mechanism. mdpi.com This suggests that under certain conditions, the carbamoyl group in ethyl [(4-ethylphenyl)carbamoyl]formate could also participate in reactions involving the formation of a carbamoyl cation intermediate.

Transformations Involving the Formate (B1220265) Ester Group

The formate ester group is another key reactive center in the molecule, offering pathways for various transformations.

The formate ester is susceptible to hydrolysis under both acidic and basic conditions, yielding formic acid and ethanol. Studies on the hydrolysis of similar esters, such as ethyl azolylacetates, have been conducted using potassium carbonate under microwave irradiation, achieving high yields of the corresponding carboxylates. nih.gov

Transesterification is another important reaction of the formate ester group. The kinetic profile of the transesterification of O-methyl-N-aryl carbamates with various aliphatic alcohols has been investigated. These reactions typically follow first-order kinetics with respect to the carbamate and are catalyzed by the corresponding alkoxide. rsc.org The rate of transesterification is influenced by the structure of the alcohol, with less polar alcohols generally reacting faster. rsc.org Electron-withdrawing substituents on the aryl ring of the carbamate have been found to accelerate the reaction, which is consistent with a nucleophilic attack on the carbonyl carbon as the rate-determining step. rsc.org

Table 1: Kinetic Data for the Transesterification of O-Methyl-N-phenyl Carbamate with Ethanol

Temperature (K)Rate Constant (k, s⁻¹)
3231.5 x 10⁻⁴
3333.2 x 10⁻⁴
3436.5 x 10⁻⁴
35312.8 x 10⁻⁴
36324.5 x 10⁻⁴
37345.7 x 10⁻⁴
Data derived from analogous systems. rsc.org

Formate esters can serve as surrogates for carbon monoxide (CO) in various carbonylation reactions. While direct evidence for this compound is not available, the principle has been demonstrated with other formates. For instance, N-formylsaccharin has been used as a CO source in palladium-catalyzed carbonylative Suzuki coupling reactions. researchgate.net The use of CO surrogates is a significant area of research aimed at avoiding the handling of toxic and gaseous carbon monoxide. researchgate.netnih.gov The general strategy involves the in-situ generation of CO from a stable precursor under the reaction conditions.

Reactions at the 4-Ethylphenyl Substituent

The 4-ethylphenyl group provides a site for electrophilic aromatic substitution reactions. The ethyl group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho to the ethyl group (positions 2 and 6) and para to the ethyl group (position 4 is already substituted). However, the carbamoylformate group is a deactivating, meta-directing group. The interplay of these two substituents will determine the regioselectivity of electrophilic substitution reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the detailed mechanistic pathways of chemical transformations. For reactions involving this compound, several types of intermediates can be postulated based on studies of analogous systems.

In reactions involving the carbamoyl moiety, such as solvolysis, the formation of a carbamoyl cation intermediate is a possibility, particularly in ionizing solvents. mdpi.com The stability of such an intermediate would be influenced by the electronic properties of the 4-ethylphenyl group.

For transformations at the formate ester group, such as hydrolysis or transesterification, a tetrahedral intermediate is typically formed upon nucleophilic attack at the carbonyl carbon. The breakdown of this intermediate then leads to the final products.

Computational studies on related systems, such as the [3+2] cycloaddition reaction of N-aryl-C-carbamoylnitrone, have been used to analyze transition state structures and energy profiles, providing insights into the stereoselectivity and regioselectivity of the reaction. mdpi.com Such computational approaches could also be applied to elucidate the mechanisms of reactions involving this compound.

Mechanistic Pathways of Key Chemical Transformations

Based on the available evidence from related compounds, the mechanistic pathways for key transformations of this compound can be proposed.

The hydrolysis and transesterification of the formate ester likely proceed through a nucleophilic acyl substitution mechanism. In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. In transesterification, an alkoxide ion is the nucleophile.

The Snieckus-Fries rearrangement, if applicable to this system, would proceed via an initial orthometalation to form an arylsodium intermediate, followed by an intramolecular nucleophilic attack of the carbanionic center onto the carbamoyl carbonyl group, leading to a rearranged product after workup. nih.gov

Table 2: Proposed Intermediates in Transformations of this compound and its Analogs

Reaction TypeProposed Intermediate
Solvolysis of Carbamoyl GroupCarbamoyl Cation
Ester Hydrolysis/TransesterificationTetrahedral Intermediate
OrthometalationArylsodium species
[3+2] Cycloaddition (of related nitrones)Asynchronous Transition State

Structural Modification and Derivative Synthesis

Design Principles for Analogues of Ethyl [(4-ethylphenyl)carbamoyl]formate

The design of analogues of this compound is guided by established principles in medicinal chemistry and materials science, where the carbamate (B1207046) moiety is a versatile functional group. The primary motivations for creating analogues include modulating physicochemical properties, enhancing biological activity, and improving stability.

One key design principle involves the concept of isosteric replacement . The carbamate linkage can serve as a bioisostere for the amide bond, which is prevalent in many biologically active molecules. By replacing an amide with a carbamate, it is possible to alter properties such as metabolic stability, as carbamates can exhibit different susceptibility to enzymatic hydrolysis compared to amides. This approach can lead to the development of prodrugs, where the carbamate linkage is designed to be cleaved under specific physiological conditions to release an active pharmacological agent.

Another important principle is the modulation of electronic and steric properties . The 4-ethylphenyl group in the parent compound offers a template for systematic modification. Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring can significantly alter the electronic environment of the carbamate nitrogen and the adjacent carbonyl groups. These modifications can influence the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile. For instance, introducing electron-withdrawing groups can increase the acidity of the N-H proton, potentially affecting hydrogen bonding interactions and reaction mechanisms.

Furthermore, conformational constraint is a design strategy employed to enhance binding affinity and selectivity. By introducing bulky substituents or incorporating the carbamate into a cyclic system, the rotational freedom of the molecule can be restricted. This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a target, leading to improved potency.

Synthetic Routes to Structurally Modified Carbamoylformates

The synthesis of structurally modified carbamoylformates can be achieved through several versatile and well-established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired structural modifications.

A common and direct approach to synthesizing N-aryl carbamoylformates involves the reaction of an appropriately substituted aniline with an ethyl cyanoformate or a related chloroformate derivative. For instance, the reaction of a substituted aniline with ethyl oxalyl chloride would yield the desired carbamoylformate. This method is highly adaptable, as a wide variety of substituted anilines are commercially available or can be readily synthesized.

Another widely employed method is the reaction of an aryl isocyanate with ethanol. This reaction is typically high-yielding and proceeds under mild conditions. The required substituted aryl isocyanates can be generated in situ from the corresponding anilines or synthesized from carboxylic acid derivatives via the Curtius or Hofmann rearrangement. A "green" synthetic approach involves the Hofmann rearrangement of aromatic amides using reagents like oxone, potassium chloride, and sodium hydroxide (B78521) in a one-pot process to generate the isocyanate, which is then trapped with an alcohol to form the carbamate.

Transcarbamoylation reactions offer another synthetic strategy. In this approach, a readily available carbamate, such as methyl carbamate, can transfer its carbamoyl (B1232498) group to a different alcohol or amine under catalytic conditions, often employing tin catalysts. This method is advantageous when the direct synthesis from an isocyanate is problematic.

For more complex analogues, palladium-catalyzed cross-coupling reactions have emerged as powerful tools. For example, the palladium-catalyzed carbonylation of an aryl halide in the presence of an amine and an alcohol can be used to construct the carbamate functionality. This approach allows for the introduction of a wide range of substituents on the aromatic ring.

The synthesis of carbamoylformates with variations in the ester group can be achieved by reacting the corresponding N-aryl oxamic acid with the desired alcohol under standard esterification conditions, such as Fischer esterification or by using coupling agents like dicyclohexylcarbodiimide (DCC).

Influence of Substituent Variations on Chemical Reactivity and Stereochemical Outcome

The introduction of different substituents on the 4-ethylphenyl ring of this compound has a predictable and quantifiable impact on its chemical reactivity, primarily through the electronic effects of these substituents. This influence is often studied through kinetic analysis of reactions such as hydrolysis.

The rate of alkaline hydrolysis of N-aryl carbamates is sensitive to the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) generally accelerate the rate of hydrolysis, while electron-donating groups (EDGs) retard it. This is because the hydrolysis often proceeds through a mechanism where a negative charge develops in the transition state. EWGs stabilize this developing negative charge, thus lowering the activation energy of the reaction.

This relationship can be quantitatively described by the Hammett equation , which relates the reaction rate constant (k) to the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a significant positive ρ value is observed, confirming that the reaction is facilitated by substituents that can stabilize a negative charge.

Interactive Data Table: Hammett Plot Data for Alkaline Hydrolysis of Substituted Phenyl N-Phenylcarbamates

Substituent (X)σ⁻ valuelog(k_OH / M⁻¹s⁻¹)
4-NO₂1.275.5
4-CN1.004.8
4-COCH₃0.844.3
4-Cl0.232.5
H0.001.9
4-CH₃-0.171.5
4-OCH₃-0.271.2

Note: The data presented is illustrative and based on typical trends observed for the hydrolysis of N-aryl carbamates.

The stereochemical outcome of reactions involving carbamoylformates can be significantly influenced by the presence of chiral centers within the molecule or the use of chiral reagents. A notable example is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates. In this reaction, deprotonation of a chiral 2-alkenyl oxazolidine carbamate with a strong base like sec-butyllithium, followed by warming, leads to a rearrangement to form α-hydroxy amides with high diastereoselectivity.

The stereochemical course of this rearrangement is directed by the chiral oxazolidine ring. The stereoelectronic effects of the chiral auxiliary and the carbonyl group of the carbamate functionality guide the asymmetric deprotonation of the O-alkenyl carbamate, leading to the formation of a specific diastereomer of the product.

Applications As Synthetic Intermediates and Chemical Reagents

Role in the Synthesis of Complex Organic Molecules

While specific examples for Ethyl [(4-ethylphenyl)carbamoyl]formate are not extensively documented, compounds with similar structures are known to be valuable intermediates. The general structure of N-aryl carbamoyl (B1232498) formates allows for their use in the construction of more complex molecular architectures. The carbamoyl formate (B1220265) group can be a precursor to isocyanates, which are highly reactive intermediates that readily undergo addition reactions with a wide range of nucleophiles. This reactivity is fundamental in the synthesis of ureas, carbamates, and other nitrogen-containing heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals.

For instance, the thermal or catalytic decomposition of a carbamoyl formate can generate an isocyanate in situ. This intermediate can then be trapped by an appropriate nucleophile present in the reaction mixture, allowing for the formation of a new carbon-nitrogen bond. This strategy is often employed to avoid the handling of volatile and toxic isocyanates directly. The ethylphenyl substituent would be carried through this transformation, ultimately becoming part of the final complex molecule.

Precursor in Carbamate (B1207046) Chemistry Beyond Direct Product Formation

The utility of this compound in carbamate chemistry extends beyond its direct incorporation into the final product. The carbamate functional group itself can serve as a directing group or a protecting group in multi-step syntheses. The N-aryl substituent, in this case, the 4-ethylphenyl group, can influence the stability and reactivity of the carbamate.

In a synthetic sequence, the carbamoyl formate could be used to install a carbamate protecting group on a nitrogen atom. This protected nitrogen would then be stable to a variety of reaction conditions, allowing for chemical modifications on other parts of the molecule. Subsequently, the carbamate group can be cleaved under specific conditions to reveal the free amine. The choice of the N-aryl group can modulate the ease of this deprotection step.

Utilization in Novel Synthetic Methodologies

The development of novel synthetic methodologies often relies on the unique reactivity of specific functional groups. While there is no specific literature on the use of this compound in this context, the general reactivity of carbamoyl formates suggests potential applications. For example, their ability to generate isocyanates could be exploited in transition-metal-catalyzed cross-coupling reactions.

Researchers are continuously exploring new ways to form carbon-heteroatom bonds, and the reactivity of the carbamoyl formate moiety could be harnessed in the development of new catalytic cycles. The electronic nature of the 4-ethylphenyl group, being weakly electron-donating, could influence the reactivity of the molecule in such catalytic systems.

Potential in Chiral Synthesis and Stereoselective Transformations

The application of this compound in chiral synthesis and stereoselective transformations is an area that remains to be explored. For this compound to be directly involved in stereoselective reactions, it would typically require the presence of a chiral center within its structure or the use of a chiral catalyst.

A potential, though currently undocumented, application could involve the reaction of the derived isocyanate with a chiral nucleophile, leading to the formation of a diastereomeric mixture of products that could then be separated. Alternatively, a chiral catalyst could be employed to control the approach of a nucleophile to the carbamoyl group, resulting in an enantioselective transformation. The development of such methodologies would represent a significant advancement in the utility of this class of compounds.

Advanced Research Perspectives and Future Directions

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, aiming to reduce environmental impact and enhance safety. ejcmpr.comdigitallibrary.co.indigitallibrary.co.in For the synthesis of Ethyl [(4-ethylphenyl)carbamoyl]formate, several green chemistry approaches can be envisioned. Traditional synthesis might involve the use of hazardous reagents or solvents. Future research should focus on developing more benign alternatives.

One promising avenue is the use of greener solvents. Supercritical fluids, ionic liquids, or even water could be explored as reaction media to replace volatile organic compounds. ejcmpr.com Additionally, the development of catalytic methods would be a significant step forward. The use of recyclable catalysts, such as solid-supported reagents or biocatalysts, could enhance the atom economy and reduce waste generation.

Another key aspect of green synthesis is the use of renewable starting materials. While the synthesis of this compound typically relies on petroleum-derived precursors, future research could investigate pathways from bio-based feedstocks. For instance, aniline derivatives can be synthesized from biomass, offering a more sustainable route to the 4-ethylphenylamine precursor.

Green Chemistry ApproachPotential AdvantagesResearch Focus
Alternative SolventsReduced toxicity and environmental pollutionExploring reactions in water, supercritical CO2, or ionic liquids
Catalytic MethodsIncreased efficiency, selectivity, and reusabilityDevelopment of solid-acid catalysts or enzymatic processes
Renewable FeedstocksDecreased reliance on fossil fuelsSynthesis of precursors from biomass-derived platform chemicals
Energy EfficiencyLower energy consumption and carbon footprintMicrowave-assisted or ultrasound-promoted synthesis

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound, featuring an amide, an ester, and an aromatic ring, suggests a rich and varied reactivity profile that is yet to be fully explored. Future research should aim to uncover novel reactivity patterns and unprecedented transformations of this molecule.

One area of interest is the functionalization of the aromatic ring. Directed metalation strategies, for example, could enable the selective introduction of various substituents onto the phenyl ring, leading to a diverse library of derivatives with potentially new properties. acs.org The carbamoyl (B1232498) group could act as a directing group for ortho-lithiation, allowing for regioselective functionalization.

Furthermore, the reactivity of the dicarbonyl system warrants investigation. Reactions that exploit the electrophilicity of the two carbonyl carbons could lead to the synthesis of novel heterocyclic compounds. For instance, condensation reactions with binucleophiles could provide access to complex molecular architectures.

Reaction TypePotential OutcomeResearch Focus
Directed C-H FunctionalizationSynthesis of substituted aromatic derivativesOrtho-metalation directed by the carbamoyl group
Cyclization ReactionsFormation of novel heterocyclic systemsCondensation with dinucleophiles to form five- or six-membered rings
Decarbonylative CouplingFormation of new C-C or C-N bondsTransition-metal-catalyzed reactions involving the loss of CO
Photochemical ReactionsAccess to unique molecular scaffoldsInvestigation of cycloaddition or rearrangement reactions under UV irradiation

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with advanced technologies such as flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. For this compound, these technologies could revolutionize its production and derivatization.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The synthesis of this compound could be adapted to a flow process, enabling on-demand production and facile optimization.

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new derivatives with desired properties. By systematically varying the starting materials and reaction conditions, these platforms can rapidly generate a large number of analogs of this compound for biological or materials science applications.

TechnologyAdvantages for this compoundResearch Focus
Flow ChemistryEnhanced safety, scalability, and process controlDevelopment of a continuous-flow synthesis protocol
Automated SynthesisHigh-throughput derivatization and optimizationLibrary synthesis of analogs for screening purposes
Process Analytical Technology (PAT)Real-time monitoring and control of reactionsIntegration of spectroscopic techniques (e.g., IR, NMR) into the flow setup
Microreactor TechnologyImproved heat and mass transfer, smaller footprintMiniaturization of the synthesis for rapid screening and optimization

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these methods can be employed to design new derivatives with tailored properties and to predict their reactivity and behavior.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of the molecule. This can provide insights into its reaction mechanisms and help in predicting the outcome of unknown reactions. For example, the regioselectivity of electrophilic aromatic substitution on the phenyl ring can be predicted by calculating the electron density at different positions.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design new derivatives with specific biological activities. By modeling the interaction of the molecule with a biological target, researchers can identify modifications that are likely to enhance its potency or selectivity. This in silico approach can significantly reduce the time and cost associated with drug discovery.

Computational MethodApplication for this compoundResearch Focus
Density Functional Theory (DFT)Prediction of reactivity, reaction mechanisms, and spectroscopic propertiesCalculation of Fukui functions to predict sites of electrophilic and nucleophilic attack
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and interactions with solvents or biological macromoleculesSimulation of the molecule in different environments to understand its behavior
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models for biological activity or physical propertiesCorrelation of molecular descriptors with experimentally determined properties
Virtual ScreeningIn silico screening of large compound libraries to identify potential hitsDocking of virtual derivatives into the active site of a target protein

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl [(4-ethylphenyl)carbamoyl]formate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via carbamoylation of 4-ethylphenylamine with diethyl oxalate in ethanol using piperidine as a catalyst under reflux (40 hours). Yield optimization may involve solvent selection (e.g., DMF for improved solubility), microwave-assisted synthesis to reduce reaction time, or alternative catalysts like DBU. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use 1H/13C NMR to confirm the carbamoyl and ethyl ester groups, FT-IR for carbonyl (C=O) and N-H stretching bands, and LC-MS for molecular weight validation. Conflicting data (e.g., unexpected splitting in NMR) should be resolved using 2D NMR (COSY, HSQC) and computational simulations (DFT) to model vibrational or electronic transitions .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (2–10), temperature (4°C, 25°C, 40°C), and humidity (40–80% RH). Use HPLC to monitor degradation products (e.g., hydrolysis to formic acid derivatives). Store in airtight containers under inert gas (N2/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the ethyl substituent on the phenyl ring influence the compound’s reactivity compared to other alkyl/aryl groups?

  • Methodological Answer : The ethyl group’s electron-donating effects enhance nucleophilic attack at the carbamoyl carbonyl. Compare with derivatives containing electron-withdrawing groups (e.g., chloro in ethyl [(5-chloropyridin-2-yl)carbamoyl]formate ) using Hammett plots to quantify substituent effects on reaction kinetics. Computational modeling (DFT) can predict charge distribution and transition states .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity in cancer cell lines) and validate with in vivo models. Apply meta-analysis to reconcile discrepancies, considering factors like assay sensitivity (e.g., IC50 variability) and biological matrix effects (e.g., serum protein binding). Cross-reference with structural analogs (e.g., thiazole derivatives ) to identify activity trends .

Q. What catalytic systems have been reported to improve the efficiency of carbamoylation reactions in similar compounds?

  • Methodological Answer : Piperidine in ethanol is standard, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) or metal-organic frameworks (MOFs) can enhance reaction rates and selectivity. For enantioselective synthesis, chiral catalysts like Cinchona alkaloids may be explored. Optimize solvent polarity (e.g., THF vs. ethanol) to balance reactivity and byproduct formation .

Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., carbamoyl group hydrolysis) and molecular docking to predict interactions with biological targets (e.g., enzyme active sites). Compare computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data (e.g., IR frequencies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.